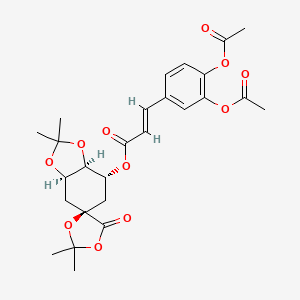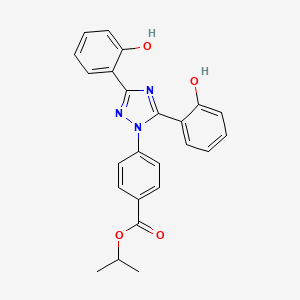
Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate is a complex organic compound with a unique spiro-cyclic structure. This compound is known for its role as an intermediate in the synthesis of Chlorogenic Acid-13C3, a labeled analog of an important intermediate in lignin biosynthesis. It has garnered attention due to its antioxidant properties and its potential protective effects against oxidative stress-induced diabetes and cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves multiple steps, typically starting with the preparation of the spiro-cyclic core. This core is then functionalized with acetyloxy and phenyl groups through a series of reactions, including esterification and spiro-cyclization. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents used.
科学的研究の応用
Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including labeled analogs for research purposes.
Biology: The compound’s antioxidant properties make it a subject of study in biological systems, particularly in understanding oxidative stress mechanisms.
Medicine: Its potential protective effects against diabetes and cardiovascular diseases are being explored in medical research.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique structural properties.
作用機序
The mechanism of action of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves its interaction with molecular targets and pathways associated with oxidative stress. It acts as an antioxidant, neutralizing free radicals and reducing oxidative damage in cells. This protective effect is particularly relevant in conditions like diabetes and cardiovascular diseases, where oxidative stress plays a significant role.
類似化合物との比較
Similar Compounds
Chlorogenic Acid: An important intermediate in lignin biosynthesis, known for its antioxidant properties.
Phorbol Ester: A compound with tumor-promoting activity, which Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate can inhibit.
Uniqueness
Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate stands out due to its unique spiro-cyclic structure and its dual role as an antioxidant and an inhibitor of tumor-promoting activity. This combination of properties makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C26H30O11 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
[(3'aR,4S,4'R,7'aR)-2,2,2',2'-tetramethyl-5-oxospiro[1,3-dioxolane-4,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4'-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H30O11/c1-14(27)31-17-9-7-16(11-18(17)32-15(2)28)8-10-21(29)33-19-12-26(23(30)36-25(5,6)37-26)13-20-22(19)35-24(3,4)34-20/h7-11,19-20,22H,12-13H2,1-6H3/b10-8+/t19-,20-,22+,26-/m1/s1 |
InChIキー |
FSJSENKKBGFVDC-FEXOLUKPSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@]3(C[C@@H]4[C@H]2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2CC3(CC4C2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)












